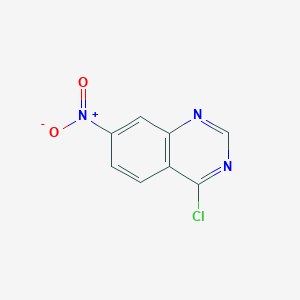

4-クロロ-7-ニトロキナゾリン

概要

説明

4-Chloro-7-nitroquinazoline is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloro-7-nitroquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-7-nitroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-nitroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究:チロシンキナーゼ阻害剤

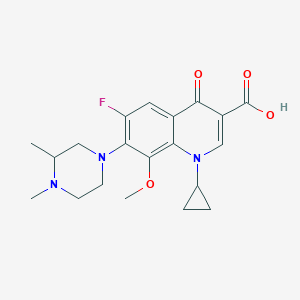

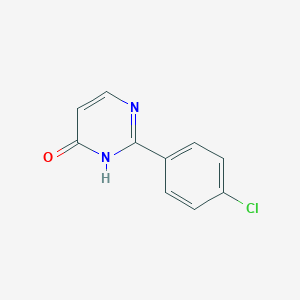

4-クロロ-7-ニトロキナゾリン: は、強力なチロシンキナーゼ阻害剤(TKI)であるキナゾリン誘導体の合成における重要な中間体です . これらの化合物には、アファチニブやエルロチニブが含まれ、上皮成長因子受容体(EGFR)およびヒト上皮成長因子受容体2(HER2)を阻害することにより、さまざまなタイプのがんの治療に用いられます .

抗菌剤および抗ウイルス剤

キナゾリン骨格は、抗菌および抗ウイルス特性が顕著な化合物に存在します。 4-クロロ-7-ニトロキナゾリンの構造修飾により、耐性菌株やウイルスと戦う新しい薬剤の開発につながる可能性があります .

金属触媒クロスカップリング反応

有機化学において、4-クロロ-7-ニトロキナゾリンは、金属触媒クロスカップリング反応に役立つ汎用性の高い合成中間体です。 これらの反応は、医薬品や材料科学において潜在的な用途を持つ新規多置換誘導体を生成するために不可欠です .

血管新生阻害

4-クロロ-7-ニトロキナゾリンの誘導体は、血管新生阻害剤としての役割について研究されています。 これらの化合物は、特定の種類のがんに見られるように、血管形成を阻害することが有益な疾患の治療に不可欠となる可能性があります .

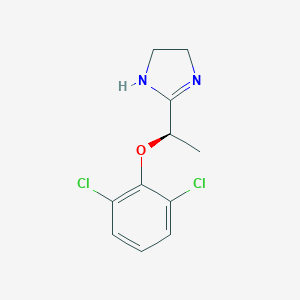

グレリン受容体拮抗作用

4-クロロ-7-ニトロキナゾリンの構造的操作により、グレリン受容体拮抗薬が創出されました。 これらの拮抗薬は、食欲を調節することで、代謝性疾患や肥満の治療に潜在的な治療的用途があります .

バソプレシン受容体拮抗作用

同様に、4-クロロ-7-ニトロキナゾリン誘導体は、バソプレシンV1b受容体拮抗薬として作用することが判明しています。 これらの化合物は、うつ病や不安などの精神障害の管理に用いられる可能性があります .

オーロラAキナーゼ阻害

この化合物は、有糸分裂の調節に関与する酵素であるオーロラAキナーゼの選択的阻害剤を合成するための前駆体でもあります。 オーロラAキナーゼを標的とする阻害剤は、がん治療における有望な薬剤です .

抗腫瘍薬の合成

4-クロロ-7-ニトロキナゾリン: は、多くの抗腫瘍薬の合成プロセスによく見られます。 その誘導体は、さまざまながんの治療における有効性について研究されており、医薬品化学における重要性を示しています .

作用機序

Target of Action

4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including 4-Chloro-7-nitroquinazoline, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .

Mode of Action

The mode of action of 4-Chloro-7-nitroquinazoline involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .

Biochemical Pathways

The primary biochemical pathway affected by 4-Chloro-7-nitroquinazoline is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, 4-Chloro-7-nitroquinazoline can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .

Result of Action

The result of 4-Chloro-7-nitroquinazoline’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .

Action Environment

The action of 4-Chloro-7-nitroquinazoline can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .

特性

IUPAC Name |

4-chloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGYXZEVXWXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356732 | |

| Record name | 4-chloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-17-9 | |

| Record name | 4-chloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

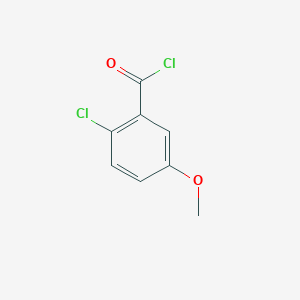

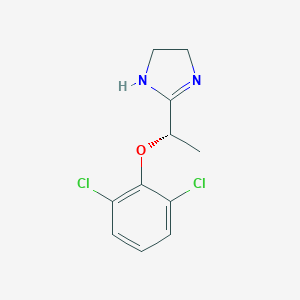

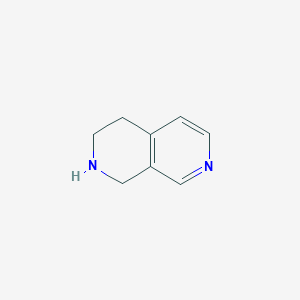

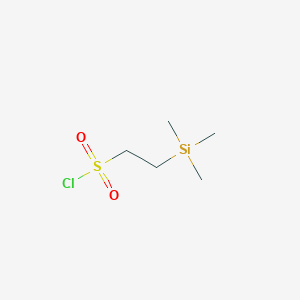

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

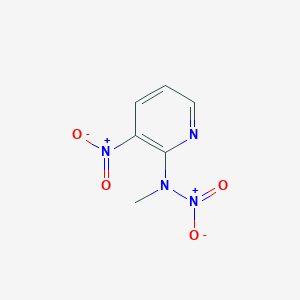

Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?

A1: This research investigates the reactions of 4-chloro-7-nitroquinazoline with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of 4-chloro-7-nitroquinazoline and its potential use as a building block for synthesizing more complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)